N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine and carboxamide groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring is known for its ability to form stable complexes with metal ions, which can play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(5-(piperidin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
- N,N-Dimethyl-1-(piperidin-3-yl)methanamine
Uniqueness
N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the piperidine ring and the triazole ring in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C10H17N5O |
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Molecular Weight |
223.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-piperidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10(16)9-7-15(13-12-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
SOKNEULJELOLHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=N1)C2CCCNC2 |
Origin of Product |
United States |
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